molecular formula C40H62N12O12S2 B012161 7-Gly-oxytocin CAS No. 19748-53-9

7-Gly-oxytocin

Cat. No.: B012161
CAS No.: 19748-53-9
M. Wt: 967.1 g/mol
InChI Key: RFRDFBYIYZCKTO-AGDWTCHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Gly-oxytocin, also known as [Gly⁷]-oxytocin, is a synthetic analogue of the native peptide hormone oxytocin . This modification replaces the naturally occurring leucine in position 7 with glycine, a change that significantly enhances its selectivity profile . This compound is supplied exclusively for research purposes and is not intended for diagnostic or therapeutic applications in humans or animals. Pharmacological studies have established that this compound exhibits a high degree of selectivity for the oxytocin receptor. It possesses a potent oxytocic (uterotonic) activity of 93 ± 4 units/mg, coupled with a drastically reduced antidiuretic (vasopressin receptor-mediated) potency of only 0.0056 ± 0.0003 units/mg . This results in an exceptional oxytocic-to-antidiuretic (O/A) selectivity ratio of approximately 16,000, making it a highly specific tool for studying oxytocin receptor-mediated pathways without the confounding effects of significant vasopressin receptor activation . The selectivity is further enhanced in the related analogue [Thr⁴,Gly⁷]oxytocin . In modern neuroscience research, this compound and its analogues are used as selective agonists to investigate the role of oxytocin receptors in the brain . Studies have shown that application of the agonist Thr⁴,Gly⁷-oxytocin (TGOT) can increase both phasic and tonic GABAergic transmission in the CA1 region of the mouse hippocampus, modulating neuronal excitability . This highlights its value as a critical research tool for elucidating the neuromodulatory functions of the oxytocin system in the central nervous system. Researchers should handle this product in accordance with good laboratory practices and refer to the provided safety data sheet for proper handling and storage information, typically at -20°C .

Properties

CAS No.

19748-53-9

Molecular Formula

C40H62N12O12S2

Molecular Weight

967.1 g/mol

IUPAC Name

(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C40H62N12O12S2/c1-5-20(4)33-40(64)48-24(10-11-29(42)54)37(61)50-27(14-30(43)55)38(62)51-28(36(60)46-16-32(57)47-25(12-19(2)3)35(59)45-15-31(44)56)18-66-65-17-23(41)34(58)49-26(39(63)52-33)13-21-6-8-22(53)9-7-21/h6-9,19-20,23-28,33,53H,5,10-18,41H2,1-4H3,(H2,42,54)(H2,43,55)(H2,44,56)(H,45,59)(H,46,60)(H,47,57)(H,48,64)(H,49,58)(H,50,61)(H,51,62)(H,52,63)/t20-,23-,24-,25-,26-,27-,28-,33?/m0/s1

InChI Key

RFRDFBYIYZCKTO-AGDWTCHZSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

sequence

CYIQNCGLG

Synonyms

7-Gly-oxytocin
Gly(7)-oxytocin, monoacetate
OXG
oxytocin, Gly(7)-
oxytocin, glycine(7)-

Origin of Product

United States

Structure Activity Relationship Sar Studies of 7 Gly Oxytocin and Its Derivatives

Impact of Glycine (B1666218) Substitution at Position 7 on Oxytocinergic Activity

The substitution of glycine for leucine (B10760876) at position 7 of oxytocin (B344502) results in [7-Glycine]oxytocin. This analog exhibits significant oxytocinergic activity. Studies have reported an oxytocic potency for [7-Glycine]oxytocin of 93 ± 4 units/mg. researchgate.netnih.gov This indicates that while the leucine at position 7 in native oxytocin is important for full activity, it can be replaced by the smaller glycine residue while retaining substantial uterotonic effects.

Selectivity Profiles for Oxytocin Receptor Binding vs. Vasopressin Receptor Binding

A key aspect of oxytocin analog research is achieving selectivity for the oxytocin receptor (OTR) over the closely related vasopressin receptors (primarily V1aR, V1bR, and V2R). uzh.chwikidoc.org [7-Glycine]oxytocin has demonstrated a notable selectivity profile. It has an antidiuretic potency (reflecting vasopressin-like activity) of 0.0056 ± 0.0003 units/mg. researchgate.netnih.gov This gives [7-Glycine]oxytocin a high oxytocic/antidiuretic (O/A) ratio of 16,000. researchgate.netnih.gov This high O/A ratio suggests that the glycine substitution at position 7 contributes to a preference for the oxytocin receptor compared to the vasopressin V2 receptor, which mediates antidiuretic effects.

Influence of Mg2+ on Oxytocic Potency and Receptor Interaction

Magnesium ions (Mg2+) are known to significantly influence the binding of oxytocin to its receptor and its resulting biological activity. uzh.chmdpi.comfrontiersin.orgtonixpharma.com This influence is also observed with 7-glycine-substituted oxytocin analogs. Studies have shown that the oxytocic potency of these analogs is markedly sensitive to the presence of Mg2+. researchgate.netacs.org In the presence of 0.5 mM Mg2+, the oxytocic potencies of 7-glycine-substituted analogs, including [7-Glycine]oxytocin, can increase significantly, reaching values in the range of 900-1000 units/mg on the rat uterus assay system. researchgate.netacs.org This suggests that Mg2+ enhances the interaction between 7-glycine-oxytocin analogs and the oxytocin receptor, potentially by forming a bridge between the peptide and the receptor, as has been observed for native oxytocin. tonixpharma.com The interaction between oxytocin and the OTR is critically influenced by allosteric modulators like Mg2+ and cholesterol. uzh.chbiorxiv.org Mg2+ acts as a potent, positive allosteric modulator for agonist binding to the OTR. uzh.chbiorxiv.org Structural studies suggest that hydrated Mg2+ forms an essential bridge between oxytocin and the OTR in the active complex. tonixpharma.com

Role of the Position 7 Residue in Receptor Recognition and Conformational Dynamics

The residue at position 7, proline in native oxytocin, plays a crucial role in the conformational dynamics and receptor recognition of oxytocin and its analogs. Proline introduces a rigid turn in the peptide backbone, which is considered important for biological activity. researchgate.net Substitution at this position, such as with glycine in 7-Gly-oxytocin, can alter the conformational flexibility of the peptide. While proline in position 7 is seen as an important conformational constraint necessary for biological activity, structure-activity studies have investigated the impact of its replacement. researchgate.net The analysis of oxytocin conformation indicates that the tripeptide tail (including positions 7, 8, and 9) is more flexible than the tocin ring (positions 1-6). researchgate.net Studies involving the incorporation of cis-prolyl mimics at position 7 suggest that a cis/trans conformational change around the Cys6-Pro7 peptide bond may be important for oxytocin receptor binding and activation. acs.org However, these studies also indicated that a cis conformation between residues 6 and 7 does not necessarily result in antagonistic activity. acs.org

Contributions of Other Amino Acid Substitutions (e.g., Threonine at Position 4, Deamination at Position 1) to Activity and Selectivity

Modifications at other positions in conjunction with the glycine substitution at position 7 can further influence the activity and selectivity of oxytocin analogs. For instance, the analog [4-Threonine, 7-glycine]oxytocin, which has a threonine substitution at position 4 in addition to glycine at position 7, exhibits an even higher oxytocic potency (166 ± 4 units/mg) and a significantly enhanced O/A ratio (83,000) compared to [7-Glycine]oxytocin. researchgate.netnih.govacs.org This suggests a synergistic effect of the threonine substitution at position 4 and the glycine substitution at position 7 in increasing oxytocic activity and selectivity.

Deamination at position 1, where the N-terminal cysteine is modified, has also been explored in oxytocin analogs. Deamino-oxytocin (Demoxytocin) is a synthetic analog of oxytocin where the free amino group in the half-cystine residue at position 1 is replaced by hydrogen. wikipedia.orgnih.gov Demoxytocin has similar activities to oxytocin but is reported to be more potent and have a longer half-life. wikipedia.org While deamination at position 1 has been found to enhance the oxytocic activity of oxytocin and some of its analogs, deamino derivatives of [4-threonine]oxytocin and [4-threonine, 7-glycine]oxytocin showed diminished activity. annualreviews.org This highlights the complex interplay between substitutions at different positions.

Enzymatic Stability and Degradation Pathways of this compound Analogs

The metabolic stability of peptide hormones like oxytocin is a critical factor for their therapeutic potential. Native oxytocin has a relatively short half-life in vivo due to enzymatic degradation. frontiersin.orgmdpi.com Oxytocin is metabolized in the liver and kidneys by oxytocinases. wikipedia.orgmims.com The digestive environment of the gastrointestinal tract also poses a significant challenge to the stability of oral peptide drugs, with rapid degradation by pancreatic peptidases in the intestinal lumen. chemrxiv.org

SAR studies on oxytocin analogs aim to develop compounds with improved enzymatic stability. While specific data on the enzymatic stability of [7-Glycine]oxytocin was not extensively found in the provided sources, research on other oxytocin analogs with modifications, such as replacement of sulfur atoms in the disulfide bridge with carbon atoms, has shown significantly improved half-lives compared to native oxytocin. researchgate.net Modifications to enhance gastrointestinal stability have also been explored, yielding analogs with improved half-lives in intestinal fluid. chemrxiv.org The stability of 7-glycine-substituted analogs to enzymatic degradation would be a crucial aspect for their potential therapeutic application.

Exploration of this compound Analogs as Positive Allosteric Modulators of Opioid Receptors

Beyond their well-established roles in reproduction and social behavior, oxytocin and its analogs have been investigated for interactions with other receptor systems, including opioid receptors. While oxytocin itself does not have direct agonistic effects on opioid receptors, it has been suggested to function as a positive allosteric modulator (PAM), enhancing opioid receptor signaling. mdpi.comnih.govfrontiersin.org This could contribute to potential analgesic effects. mdpi.com

Research indicates that oxytocin can enhance μ-opioid receptor signaling as a positive allosteric modulator. mdpi.comfrontiersin.org It can also act as a positive allosteric modulator of kappa-opioid receptors but not delta-opioid receptors in the G protein signaling pathway. nih.gov The exploration of this compound analogs as potential positive allosteric modulators of opioid receptors would be a relevant area of investigation, considering the growing interest in modulating opioid receptor activity for pain management with potentially reduced side effects compared to direct opioid agonists. While the provided sources discuss oxytocin's interaction with opioid receptors as a PAM, specific studies focusing on this compound analogs in this context were not detailed.

Data Table: Pharmacological Properties of Oxytocin and Analogs

CompoundOxytocic Potency (units/mg)Antidiuretic Potency (units/mg)O/A RatioMg2+ Sensitivity (0.5 mM Mg2+)
Oxytocin---Significant enhancement tonixpharma.comnih.gov
[7-Glycine]oxytocin93 ± 4 researchgate.netnih.gov0.0056 ± 0.0003 researchgate.netnih.gov16,000 researchgate.netnih.govMarked sensitivity researchgate.netacs.org
[4-Threonine, 7-glycine]oxytocin166 ± 4 researchgate.netnih.gov0.002 ± 0.0004 researchgate.netnih.gov83,000 researchgate.netnih.govMarked sensitivity researchgate.netacs.org
Hydroxy[Thr4, Gly7]oxytocin218 ± 8 researchgate.netnih.gov0.0040 ± 0.0005 researchgate.netnih.gov54,500 researchgate.netnih.govMarked sensitivity researchgate.netacs.org
DemoxytocinSimilar to Oxytocin wikipedia.orgSimilar to Oxytocin wikipedia.org--

Note: Potency values are typically determined in specific assay systems (e.g., isolated rat uterus for oxytocic activity, rat antidiuretic assay for antidiuretic activity) and can vary depending on the experimental conditions.

Receptor Pharmacology and Binding Kinetics

Oxytocin (B344502) Receptor (OXTR) Binding Affinity and Selectivity of 7-Gly-oxytocin Analogs

The binding affinity and selectivity of this compound analogs for the OXTR are crucial aspects determining their potential therapeutic applications. Research has focused on quantifying these interactions through various in vitro models.

Dissociation Constants (Kd) and Inhibition Constants (Ki) in In Vitro Models

In vitro studies employing various cell lines and tissue membranes have provided valuable data on the binding affinity of this compound analogs to the OXTR. The dissociation constant (Kd) and inhibition constant (Ki) are key parameters used to quantify this affinity.

[Thr4,Gly7]OT, also known as TGOT, is a widely utilized selective OXTR agonist nih.gov. Studies in human uterine smooth muscle cells (USMC) have determined the affinity of [Thr4,Gly7]-oxytocin for the OXTR. In competition binding experiments using [3H]-oxytocin, [Thr4,Gly7]-oxytocin demonstrated an affinity with a Ki value of 17.9 ± 2.8 nM nih.gov. For comparison, native oxytocin exhibited a higher affinity in this model, with a Ki of 0.75 ± 0.08 nM nih.gov.

A comprehensive meta-analysis evaluating OXT-OXTR binding across different experiments and species reported a mean Kd of 1.48 ± 0.51 nM, with observed values ranging from 0.52 to 9.32 nM biorxiv.org. This analysis also highlighted cell-type specific differences in binding kinetics, noting Kd values for OXT binding in human myometrial cells as 1.6 nM and in HEK293T cells as 0.56 nM biorxiv.org.

These in vitro studies provide quantitative measures of the binding strength of this compound analogs to the OXTR, indicating varying affinities depending on the specific analog and the experimental model used.

Specificity for OXTR over Vasopressin Receptor Subtypes (V1a, V1b, V2)

A key objective in developing oxytocin analogs is to achieve high selectivity for the OXTR over the closely related vasopressin receptor subtypes (V1a, V1b, and V2). This selectivity is essential to minimize potential off-target effects mediated by vasopressin receptors.

This compound analogs, including [Thr4,Gly7]OT (TGOT), have been reported to possess excellent selectivity profiles against V1a, V1b, and V2 receptors researchgate.net. Some peptide analogs, notably [Thr4,Gly7]-OXT and Carba-1-(4-FBzlGly7)dOT (Merotocin®), have demonstrated significant selectivity, achieving over 1,000-fold preference for the OXTR compared to vasopressin receptors researchgate.net. Selectivity ratios exceeding 2000 have been reported for certain this compound analogs when evaluated against related human vasopressin receptors researchgate.net.

Comparative studies of Ki values for [Thr4,Gly7]OT at human and rat OXTR and V1aR further illustrate this selectivity, showing significantly higher affinity for the OXTR researchgate.net. In human USMC, the observed potency order of antagonists in inhibiting oxytocin-induced intracellular calcium increase and hyperplasia mirrored that seen in radioligand binding assays, with OXTR-selective antagonists exhibiting greater potency than those selective for V1a or V2 receptors nih.gov.

These findings collectively underscore the improved selectivity for the OXTR achieved by incorporating a glycine (B1666218) residue at position 7 in oxytocin analogs, a critical feature for targeted pharmacological intervention.

Radioligand Binding Assays using Tritiated this compound Analogs (e.g., [3H]-[Thr4,Gly7]OT)

Radioligand binding assays are a standard technique for characterizing receptor binding sites and quantifying ligand-receptor interactions. These assays typically involve incubating cell membranes or tissue sections with a radiolabeled ligand and measuring specific binding.

[3H]-oxytocin is a commonly used radioligand for characterizing OXTR binding in various tissues and cell types, such as human uterine smooth muscle cells (USMC) and rat and human heart tissue nih.govnih.gov. Studies using [3H]-oxytocin have characterized high-affinity binding sites for the OXTR in human USMC plasma membranes nih.gov.

Competition binding studies are frequently performed by incubating a fixed concentration of a radiolabeled ligand (like [3H]-oxytocin) with increasing concentrations of unlabeled compounds, including this compound analogs such as [Thr4,Gly7]-oxytocin nih.govnih.gov. The displacement of the radiolabeled ligand by the unlabeled analog allows for the determination of the analog's affinity (Ki value) for the receptor nih.gov.

While [3H]-oxytocin is a primary radioligand, other radiolabeled ligands have also been utilized in OXTR binding studies, such as the 125iodinated ornithine vasotocin (B1584283) analog ([125I]-OVTA) used in studies involving neonatal mouse and prairie vole tissues plos.orgfrontiersin.org. The development of new radiotracers, including PET radiotracers, for the oxytocin and vasopressin receptor family is an ongoing area of research aimed at improving the visualization and study of these receptors researchgate.net.

These radioligand binding assays provide quantitative data on the interaction of this compound analogs with the OXTR, contributing to the understanding of their binding characteristics and selectivity.

Comparative Receptor Pharmacology Across Species (e.g., Mouse vs. Human OXTR)

The pharmacological properties of oxytocin agonists and antagonists, including this compound analogs, can exhibit variations across different species. Understanding these species differences is important for translational research and the development of therapeutic agents.

Studies have indicated that the selectivity of agonists and antagonists for the OXTR can vary between species, as observed with [Thr4,Gly7]OT in mice, rats, and humans guidetopharmacology.org. While the selectivity profile of the natural ligands, oxytocin and vasopressin, appears to be conserved across humans, rats, and mice, the affinities of synthetic peptides can differ due to species-specific variations in the receptors researchgate.netnih.gov.

Notably, [Thr4,Gly7]OT (TGOT) has demonstrated remarkable selectivity specifically for the mouse OXTR nih.gov. These species differences in peptide affinities highlight the importance of evaluating the pharmacological profile of this compound analogs in relevant species when considering their potential applications researchgate.net. Despite these variations, a meta-analysis of OXT-OXTR binding revealed a significant degree of homogeneity in affinity across different experiments and species, with a mean Kd of 1.48 ± 0.51 nM biorxiv.org. However, this homogeneity exists alongside notable cell-type and species-specific differences in binding kinetics biorxiv.org.

These findings emphasize that while there are conserved aspects of OXTR binding, species-specific variations in receptor structure and ligand interaction can influence the precise pharmacological profile of this compound analogs.

Homology Modeling of Murine OXTRs and Ligand Interactions

Homology modeling is a computational technique used to build a three-dimensional model of a protein based on the known structure of a related protein (a template). This approach is valuable for studying receptor structure and predicting ligand interactions, particularly when experimental structures are not available.

A homology model of the murine OXTR structure has been constructed to facilitate comparisons of its molecular features with those of human and rat OXTR orthologs nih.gov. This modeling allows researchers to investigate potential structural differences that might contribute to the observed species-specific variations in ligand binding and selectivity nih.gov.

In silico approaches, including homology modeling, are utilized to map common ligand interaction sites based on the structures of related G protein-coupled receptors (GPCRs) to models of the OXTR researchgate.net. While challenging due to the high similarity between oxytocin and vasopressin receptors, such modeling efforts aim to provide insights into the molecular basis of ligand selectivity researchgate.net. Homology models of other related receptors, such as glycine receptors, have also been developed based on known crystal structures of related proteins, demonstrating the applicability of this technique in studying ligand-receptor interactions core.ac.uk.

Cellular and Molecular Mechanisms of Action

Intracellular Signaling Cascades Activated by 7-Gly-oxytocin Analogs

Activation of the oxytocin (B344502) receptor by agonists, including oxytocin analogs, triggers coupling to various G proteins, initiating downstream signaling cascades.

G Protein-Coupling (Gαq/11, Gαi)

Oxytocin receptors are known to couple with G proteins, including Gαq/11, Gαs, and Gαi/o proteins, leading to different intracellular signaling pathways depending on the cell type and context. nih.gov Research on oxytocin-induced responses in spinal neurons, for instance, indicates an involvement of signaling cascades coupled to Gαq/11 protein. nih.gov While the specific G protein coupling profile of this compound itself may vary depending on the target cell, its action via the oxytocin receptor suggests potential coupling to these G protein subtypes, consistent with the known pharmacology of the receptor.

Phospholipase C (PLC) and Phosphoinositide Pathway Activation

A key signaling pathway activated downstream of Gαq/11 protein coupling is the activation of Phospholipase C (PLC). nih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This activation of the phosphoinositide pathway is a common mechanism by which oxytocin receptor activation mediates various cellular responses, such as smooth muscle contraction. Studies on oxytocin receptor-mediated currents in spinal neurons have shown that these effects are decreased by inhibitors of PLC coupled to Gαq/11 protein, indicating the involvement of this pathway. nih.gov

Protein Kinase C (PKC) Involvement

Diacylglycerol (DAG), one of the products of PLC-mediated PIP2 hydrolysis, acts as an endogenous activator of Protein Kinase C (PKC). nih.gov Activation of PKC can lead to the phosphorylation of various intracellular proteins, influencing a wide range of cellular processes. While direct experimental data specifically detailing PKC involvement for this compound analogs were not extensively found in the provided search results, the established link between Gαq/11-PLC signaling and PKC activation downstream of oxytocin receptor engagement suggests that this pathway is likely relevant to the cellular actions of these analogs.

Modulation of Calcium Signaling and Intracellular Ca2+ Levels

Activation of the oxytocin receptor, particularly through the Gαq/11-PLC pathway, leads to the generation of IP3. nih.gov IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ions (Ca2+). nih.gov This increase in intracellular Ca2+ concentration is a critical event for many oxytocin-mediated responses, including smooth muscle contraction and neurotransmitter release. nih.govdrugbank.com The activation of oxytocin receptors on the myometrium, for example, increases intracellular calcium in uterine myofibrils, leading to stronger contractions. drugbank.com While the provided search results did not offer specific data on the precise modulation of calcium signaling by this compound itself, the known mechanism of oxytocin receptor signaling strongly implies that these analogs would influence intracellular Ca2+ levels through similar pathways.

Downstream Signaling Pathways (e.g., MAPK, CaMK, PI3K, ERK1/2, mTORC1)

Effects on Gene Transcription and Protein Synthesis Pathways

Studies investigating the cellular and molecular mechanisms of action of oxytocin and its analogs, including those with modifications at the 7th position, have explored their influence on gene transcription and protein synthesis pathways. The oxytocin receptor (OXTR) is a G protein-coupled receptor (GPCR) that, upon activation, can initiate various signaling cascades, such as the MAPK, PKC, PLC, and CaMK pathways physiology.orgunibe.ch. These pathways can converge on transcription factors like CREB and MEF-2, influencing gene expression physiology.orgunibe.ch.

Specific research using [Thr4,Gly7]-oxytocin (TGOT), an analog with a modification at the 7th position, has provided insights into the effects on gene transcription. TGOT has been shown to affect the transcription of the corticotropin-releasing factor (Crf) gene. In rat primary hypothalamic neurons and other cell lines, TGOT modulated the translocation of CREB-regulated transcription coactivator 3 (CRTC3). researchgate.netjneurosci.orgnih.gov This modulation involved reducing the binding of CRTC3 to the Crf promoter, subsequently affecting Crf gene expression. researchgate.netjneurosci.orgnih.gov This suggests that modifications at the 7th position of the oxytocin peptide can influence specific gene transcription pathways regulated by coactivators like CRTC3. researchgate.netjneurosci.orgnih.gov

While the provided search results discuss protein synthesis in the context of oxytocin's biosynthesis wikipedia.org and a general overview of protein synthesis related to oxytocin wilsonswebpage.com, there is limited specific information directly detailing the effects of this compound (or TGOT) on broader protein synthesis pathways beyond the regulation of specific gene transcription leading to protein production (like CRF). The focus in the search results regarding TGOT's molecular actions is primarily on signaling cascades and their impact on transcription factors and gene expression. researchgate.netjneurosci.orgnih.govnih.govmdpi.comnih.gov

Receptor Desensitization Mechanisms

The oxytocin receptor, like other GPCRs, can undergo desensitization upon prolonged agonist stimulation. nih.govoup.com This process can occur rapidly and involves mechanisms such as phosphorylation, internalization, and changes in receptor mRNA levels. nih.gov Desensitization serves to protect cells from overstimulation. nih.gov

Continuous exposure to high doses of oxytocin has been shown to lead to desensitization of the oxytocin receptor. nih.gov In cultured human myometrial cells, prolonged oxytocin treatment resulted in OTR desensitization and a significant reduction in oxytocin-binding sites, although the total amount of OTR protein was not reduced. nih.gov This was accompanied by reduced OTR mRNA levels. nih.gov In vivo studies in pregnant women receiving oxytocin to augment labor also showed a reduction in myometrial oxytocin binding sites and OTR mRNA levels. nih.gov

While the search results extensively discuss oxytocin receptor desensitization in general nih.govoup.com, there is no specific information detailing the unique effects or involvement of this compound (or TGOT) in the mechanisms of receptor desensitization. The provided information focuses on the desensitization induced by oxytocin itself.

Preclinical Pharmacological Activities and Biological Effects of 7 Gly Oxytocin Analogs

Uterotonic and Myometrial Activity

The uterotonic activity of 7-Gly-oxytocin analogs has been a significant area of research, given oxytocin's crucial role in uterine contraction during parturition. Studies have been conducted using isolated uterine tissues from various species, including rats and humans, to evaluate the potency and efficacy of these analogs.

In Vitro and Ex Vivo Studies on Isolated Uterine Tissue (e.g., Rat, Human)

Ex vivo studies on human uterine samples obtained during cesarean delivery have investigated the effects of oxytocin (B344502) analogs where proline at the 7th position was replaced with N-(p-fluorobenzyl)glycine (FBOT) or N-(3-hydroxypropyl)glycine (HPOT). Both FBOT and HPOT induced rhythmic contractions in human uterine samples. plos.orgnih.gov The average increase in contraction strength at 1 nM was 142 ± 10.6% for FBOT and 166 ± 14.9% for HPOT, compared to 127 ± 5.4% for oxytocin (OT) and 99 ± 1.9% for carbetocin (B549339). plos.org In virgin mouse uteri, FBOT at 56 pM was found to be the strongest agonist. plos.orgnih.govsemanticscholar.orgnih.gov

In vitro studies using isolated rat uteri have examined the dose-response behavior of several oxytocin analogs with modifications at binding sites, including [7-glycine]oxytocin and [4-threonine, 7-glycine]oxytocin (TGOT). nih.govbioscientifica.com The dose-response curves for [7-glycine]oxytocin and [4-threonine, 7-glycine]oxytocin on the in vitro rat uterus did not show significant differences in slope or maximal response compared to oxytocin. nih.gov

Potency and Efficacy in Uterine Contraction Assays

In ex vivo studies on human uterine samples, the potency of HPOT (EC50 189 pM) and FBOT (EC50 556 pM) was higher than that of oxytocin (EC50 5,340 pM) and carbetocin (EC50 12,090 pM). plos.orgnih.govsemanticscholar.orgnih.gov This indicates that lower concentrations of HPOT and FBOT are required to elicit uterine contractions compared to oxytocin and carbetocin. The efficacy (Emax) in human uterine contraction was 86% for FBOT and 75% for HPOT, relative to oxytocin (100%). plos.orgnih.govsemanticscholar.org These data suggest that HPOT and FBOT act as potent agonists with partial agonist efficacy in the human uterus under ex vivo conditions. plos.orgnih.govsemanticscholar.org

Studies on the in vitro rat uterus found that the uterotonic potencies of [7-glycine]oxytocin and [4-threonine, 7-glycine]oxytocin corresponded to their affinities for the uterine receptor, as determined by their pD2 values. nih.gov Differences in uterotonic potencies of these analogs were tentatively concluded to be a result of differences in their affinity for the uterine receptor. nih.gov [4-threonine, 7-glycine]oxytocin is considered a highly potent and selective uterotonic oxytocin analogue. bioscientifica.com

The following table summarizes the potency and efficacy data for selected oxytocin analogs in human uterine contraction assays:

CompoundEC50 (pM) (Human Uterus, ex vivo)Emax (% of OT) (Human Uterus, ex vivo)
Oxytocin (OT)5,340100
Carbetocin12,09075-81
FBOT55686
HPOT18975

Mammary Gland Activity and Milk-Ejection Studies in Animal Models

Oxytocin plays a vital role in milk ejection by stimulating the contraction of myoepithelial cells in the mammary gland. mdpi.comnih.govnih.govresearchgate.net Studies in animal models, such as mice, have been used to evaluate the milk ejection activity of oxytocin analogs, including those modified at position 7.

A novel method for quantitatively evaluating oxytocin-induced milk ejection in anesthetized lactating mice has been developed. nih.govnih.govresearchgate.net Using this method, the specific activity of the oxytocin receptor agonist (Thr4, Gly7)-oxytocin was estimated to be 976 U/mg based on the dose-response relationship for milk ejection in mice at day 18 of lactation. nih.govnih.govresearchgate.net This indicates that (Thr4, Gly7)-oxytocin is potent in inducing milk ejection in this animal model.

Merotocin, a deamino-oxytocin derivative with an N-substituted glycine (B1666218) at position 7 and a thioether linkage, is an analog that has shown high agonistic activity on the human oxytocin receptor and is being investigated for its potential in inducing milk ejection in mothers who fail to lactate (B86563) after preterm birth. researchgate.net

Cardiovascular and Renal System Effects in Animal Models

Modifications at position 7 of oxytocin can influence the analog's activity on cardiovascular and renal systems, which express vasopressin receptors in addition to oxytocin receptors. Studies in animal models have explored the vasodepressor, pressor, antidiuretic, and natriuretic effects of this compound analogs.

Vasodepressor and Pressor Activities

In conscious male rats, the [Thr4,Gly7]OXT analog caused a dose-related fall in mean arterial pressure (MAP) and a rise in cardiac output (CO). nih.gov This suggests a vasodepressor effect mediated by this analog. In contrast, oxytocin itself induced a biphasic change in MAP, consisting of an initial pressor effect followed by a more prolonged fall in MAP. nih.gov The pressor effects of oxytocin were interpreted as being due to vasopressin receptor activation, while the depressor effects appeared to be oxytocin specific. nih.gov

Another selective oxytocin peptide analog, OXTGly, which replaced proline at position 7 with glycine, demonstrated receptor selectivity in vivo, as evidenced by the absence of an effect on blood pressure following administration in mice. oup.com

Antidiuretic and Natriuretic Effects in Rats

Substitution of proline at position 7 in oxytocin with glycine, resulting in [7-glycine]oxytocin, produced an analog with markedly reduced antidiuretic and vasopressor activities but retained considerable natriuretic activity in conscious fluid-loaded rats. nih.gov Subcutaneous administration of [7-glycine]oxytocin to conscious fluid-loaded rats produced natriuresis, diuresis, and kaliuresis. nih.gov Studies combining [7-glycine]oxytocin with diuretic agents like hydrochlorothiazide, furosemide, and triamterene (B1681372) indicated that [7-glycine]oxytocin does not share a common natriuretic mechanism or site of action with these diuretics, supporting the hypothesis that oxytocin and its analogs may increase urinary sodium excretion by decreasing net proximal tubular fluid reabsorption. nih.gov

[Thr4, Gly7]OT has been described as a peptide with high oxytocic-antidiuretic selectivity. nih.gov Some vasotocin (B1584283) analogs modified at position 7 with glycine have also been synthesized and evaluated for their effects on renal water and ion excretion in rats. nih.gov The selective oxytocin analog OXTGly did not show effects on plasma electrolytes in mice. oup.com

Metabolic Regulation in Preclinical Models

Preclinical studies have explored the impact of OXTGly and other oxytocin analogs on metabolic processes, including hormone secretion and effects on body weight and glucose homeostasis.

Stimulation of Insulin (B600854) and Glucagon (B607659) Secretion from Isolated Islets (In Vitro Human and Mouse)

Studies using isolated pancreatic islets from both mice and humans have investigated the effects of oxytocin and its analogs on insulin and glucagon secretion. In isolated mouse islets, oxytocin has been shown to potentiate insulin secretion under high glucose conditions. This effect appears to be mediated through the oxytocin receptor (OXTR), as it is abolished in islets from OXTR knockout mice. frontiersin.org Oxytocin also stimulated glucagon secretion in mouse islets. nih.gov

Research with isolated human pancreatic islets has yielded slightly different results. While incubation of human islets in low glucose increased glucagon secretion, OXTGly significantly increased glucagon secretion in the presence of high glucose. oup.com Interestingly, neither oxytocin nor OXTGly stimulated insulin secretion in isolated human islets under the tested conditions. oup.com This highlights potential species differences in the direct effects of these peptides on isolated human versus mouse islets.

PeptideSpeciesGlucose ConcentrationEffect on Insulin SecretionEffect on Glucagon SecretionSource
OxytocinMouseHigh (16.7 mM)PotentiatedStimulated frontiersin.org, nih.gov
OxytocinHumanLow (3 mM)No effectIncreased oup.com
OxytocinHumanHigh (11 mM)No effectIncreased oup.com
OXTGlyHumanHigh (11 mM)No effectSignificantly increased oup.com

Antidiabetic and Antiobesity Effects in Animal Models (e.g., Male Mice)

Systemic administration of both oxytocin and OXTGly has demonstrated beneficial metabolic effects in male mouse models. Both peptides acutely stimulated insulin, glucagon-like peptide 1 (GLP-1), and glucagon secretion in mice, leading to improved glycemic control in glucose tolerance tests. oup.com

Chronic administration of acylated-OXTGly, a long-acting analog, in diet-induced obese (DIO) male mice resulted in significant fat mass reduction without a change in lean mass, leading to moderate weight loss. oup.com Chronic treatment with long-acting oxytocin analogs also led to an improved lipid profile. oup.com These findings suggest the potential therapeutic benefits of OXTGly and related analogs in addressing aspects of diabetes and obesity in preclinical settings. Oxytocin itself has been shown to suppress food intake in mice and reduce body weight gain in DIO rats. oup.com, plos.org Studies in male db/db mice, a model of obesity and diabetes, showed that oxytocin treatment significantly reduced body fat accumulation, fasting blood glucose levels, and improved glucose tolerance and insulin sensitivity. oup.com

Neurophysiological and Neurobehavioral Investigations in Animal Models

Beyond metabolic effects, this compound analogs and oxytocin have been the subject of investigations into their neurophysiological and neurobehavioral roles in animal models, highlighting their influence on brain activity, synaptic function, and complex behaviors.

Excitation and Neuromodulatory Roles in Specific Brain Regions (e.g., Subicular Neurons, Supramammillary Nucleus)

Oxytocin and its selective agonists, such as [Thr4,Gly7]-oxytocin (TGOT), have been shown to exert neuromodulatory effects in various brain regions. In hippocampal area CA2, activation of oxytocin receptors (OXTRs) excites pyramidal cells and parvalbumin-expressing (PV+) interneurons, leading to a persistent change in firing mode of CA2 pyramidal cells. nih.gov, biorxiv.org This excitation is a consequence of phospholipase C signaling and the modification of voltage-dependent ionic processes. nih.gov

The supramammillary nucleus (SuM) is another region where oxytocinergic modulation has been observed. Application of an OXTR agonist, TGOT, increased the neuronal spikes of the SuM in in vitro electrophysiological experiments. plos.org, researchgate.net This effect was antagonized by an OXTR antagonist, indicating it is OXTR-mediated. plos.org, researchgate.net Oxytocinergic projections from the hypothalamus to the SuM have been implicated in modulating cognitive function, such as object recognition memory in mice. plos.org

While the provided information specifically mentions the supramammillary nucleus and hippocampal CA2, the subiculum is also a hippocampal region with known connections and roles in memory and spatial navigation. Although direct studies on this compound's effects specifically on subicular neurons were not prominently found in the provided snippets, oxytocin receptors are expressed in the hippocampus, including the subiculum, particularly during development in rats. jneurosci.org This suggests a potential, albeit not explicitly detailed for OXTGly in the search results, for neuromodulatory effects in this region.

Modulation of Synaptic Plasticity (e.g., Long-Term Potentiation, IPSCs, EPSCs)

Oxytocin and its analogs play a significant role in modulating synaptic plasticity, which is crucial for learning and memory. The selective oxytocin agonist TGOT has been shown to reduce evoked inhibitory postsynaptic current (IPSC) amplitudes in regions like CA1 and the auditory cortex, while increasing spontaneous spiking and enhancing evoked excitatory postsynaptic currents (EPSCs). nih.gov This suggests that oxytocin can lead to disinhibition, potentially facilitating long-term synaptic modifications. nih.gov

In the lateral amygdala, oxytocin receptor activation increases inhibitory synaptic transmission, leading to an increase in the frequency of spontaneous IPSCs. physiology.org This can subsequently inhibit excitatory transmission and block the development of LTP at cortical inputs onto lateral amygdala neurons. physiology.org

Effects on Social and Emotional Behaviors (e.g., Fear Extinction, Prosocial Effects) in Rodent Models

Oxytocin is well-established for its influence on social and emotional behaviors in rodents. Central administration of oxytocin has demonstrated anxiolytic and prosocial properties. nih.gov In a mouse model of social fear conditioning, central infusion of oxytocin before extinction training completely abolished social fear expression in an OXTR-mediated manner. nih.gov This suggests a role for oxytocin in facilitating fear extinction. nih.gov, mdpi.com Studies have explored the effects of oxytocin and agonists like TGOT on fear extinction in different brain regions, including the amygdala and medial prefrontal cortex, with results indicating site-specific and context-dependent effects. frontiersin.org, mdpi.com

Oxytocin signaling in the medial prefrontal cortex has been shown to modulate social behaviors like social recognition and social threat. nih.gov It plays a role in modulating prefrontal GABAergic control, which is crucial for extinguishing defensive threat reactions in rodents. nih.gov While direct studies on this compound's specific effects on social and emotional behaviors were not the primary focus of the provided search results, the known involvement of the oxytocin system and OXTR activation (which OXTGly targets) in these behaviors suggests that OXTGly could potentially exert similar effects.

Influence on Stem Cell Differentiation and Myogenesis (In Vitro Human Satellite Cells)

Research has explored the role of the oxytocin (OXT) pathway, mediated through the oxytocin receptor (OXTR), in promoting myogenic differentiation. Studies utilizing myoblasts derived from human satellite cells have provided insights into this process. citeab.comresearchgate.net

Detailed research findings indicate that treating human myoblasts with OXT, arginine8-vasopressin (AVP), or the analog [Thr(4)Gly(7)]OXT resulted in the activation of OXTR signaling. citeab.comresearchgate.net This activation was associated with observable increases in the number of fused myoblasts and enhanced formation of cultured myotubes. citeab.comresearchgate.net These findings support the hypothesis that oxytocin, and relevant analogs like [Thr(4)Gly(7)]OXT, can act in a paracrine or autocrine fashion to stimulate the fusion of human myoblasts, a crucial step in myogenesis and muscle regeneration. citeab.comresearchgate.net

The contribution of the OXT-OXTR pathway to myogenic differentiation in human satellite cell-derived myoblasts highlights a potential mechanism by which these compounds may influence muscle tissue repair and regeneration. citeab.comresearchgate.net

Future Directions and Research Gaps

Advanced SAR and Rational Design of Novel Analogs

Understanding the precise structure-activity relationship (SAR) of 7-Gly-oxytocin at the oxytocin (B344502) receptor and related vasopressin receptors (V1a, V1b, V2) is a critical area for future research. While some oxytocin analogs with modifications at position 7, such as Thr4-Gly7-oxytocin (TGOT), have been studied for their receptor selectivity, a comprehensive understanding of how the glycine (B1666218) substitution at position 7 specifically influences binding affinity, receptor activation, and downstream signaling bias for this compound is still developing. wikipedia.orgcymitquimica.comusda.gov

Future studies should focus on detailed mutagenesis and binding assays to map the interaction sites of this compound with the OXTR at a molecular level. usda.gov Advanced computational modeling and rational design approaches, guided by the increasing availability of OXTR structural data, can facilitate the design of novel this compound analogs with enhanced potency, selectivity, and desired signaling profiles. wikipedia.org This includes exploring the impact of further modifications at other positions in conjunction with the Gly7 substitution to optimize pharmacological properties. The goal is to move beyond empirical screening towards a more predictable design process for identifying lead compounds with therapeutic potential.

Elucidation of Comprehensive Pharmacokinetic Profiles in Animal Models

A significant research gap for many peptide analogs, including this compound, is the lack of comprehensive pharmacokinetic data in relevant animal models. While studies exist for oxytocin and some longer-acting analogs, the specific absorption, distribution, metabolism, and excretion (ADME) profile of this compound remains largely underexplored. wikipedia.orgctdbase.org

Future research must prioritize detailed pharmacokinetic studies in various animal species. This is essential for determining appropriate routes of administration, dosing regimens, and the potential for central nervous system penetration, which is particularly relevant for applications targeting brain disorders. wikidoc.org Studies should aim to quantify the half-life, bioavailability, tissue distribution (especially in target organs and the brain), and the identity and activity of metabolites. Understanding the pharmacokinetic profile of this compound is fundamental for designing effective preclinical and ultimately clinical studies. The ambiguity in optimal dose, timing, and rate of administration observed with oxytocics highlights the need for such detailed investigations for analogs like this compound. wikipedia.org

Further Characterization of Intracellular Signaling Specificity and Crosstalk

The oxytocin receptor is known to couple with multiple G proteins (Gαi, Gαq, Gαo) and activate diverse downstream signaling cascades, including MAPK, PKC, PLC, and CaMK pathways. wikipedia.orgresearchgate.netwikidoc.orgarduino.cc While some analogs show biased agonism, selectively activating certain pathways over others, the specific intracellular signaling profile elicited by this compound requires further in-depth characterization. wikipedia.org

Future research should employ advanced cell signaling techniques to precisely map the pathways activated by this compound in different cell types and tissues expressing the OXTR. This includes investigating its effects on G protein coupling preference, β-arrestin recruitment, and the activation of various kinases and transcription factors. wikipedia.orgresearchgate.net Furthermore, understanding the potential crosstalk between OXTR-mediated signaling and other intracellular pathways is crucial for predicting the full biological effects of this compound and identifying potential off-target effects. Elucidating the comprehensive signaling signature of this compound will provide valuable insights into its mechanism of action and potential therapeutic specificity.

Development of Advanced In Vitro and Organoid Models for Efficacy and Selectivity Profiling

Traditional two-dimensional cell culture systems often fail to fully recapitulate the complexity of in vivo tissue environments and receptor signaling. blogspot.comidrblab.net There is a significant need for the development and utilization of more advanced in vitro and organoid models to accurately assess the efficacy and selectivity of oxytocin analogs like this compound. wikipedia.orgscience.gov

Future research should focus on establishing and validating organoid models derived from relevant tissues known to express the OXTR, such as brain regions, reproductive organs, and potentially other tissues where oxytocin has been implicated. wikipedia.org These 3D models offer a more physiologically relevant context for studying receptor binding, signaling, and functional responses to this compound. blogspot.comidrblab.net Furthermore, the integration of organoid technology with microfluidic systems (organ-on-a-chip) can provide dynamic environments that better mimic in vivo conditions, allowing for more accurate assessment of compound permeability, distribution, and long-term effects. Developing co-culture systems incorporating different cell types present in the native tissue will also be crucial for understanding the full spectrum of this compound's effects and its selectivity profile. science.gov These advanced models will be invaluable tools for preclinical screening and reducing reliance on animal models in the early stages of drug discovery.

Q & A

Basic: What distinguishes 7-Gly-oxytocin structurally and functionally from native oxytocin, and what methodologies are used to characterize these differences?

Methodological Answer:
Structural characterization requires techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the glycine substitution at position 7 and assess conformational changes. Functional differences, such as receptor binding affinity, are evaluated via competitive radioligand assays using oxytocin receptor (OXTR)-expressing cell lines. For purity validation, high-performance liquid chromatography (HPLC) paired with peptide synthesis protocols is essential .

Basic: How can researchers synthesize this compound with high yield and reproducibility?

Methodological Answer:
Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:

  • Resin selection : Use Fmoc-protected resins compatible with glycine incorporation.
  • Coupling efficiency : Monitor via Kaiser tests or spectrophotometry to ensure stepwise addition.
  • Cleavage and purification : Optimize trifluoroacetic acid (TFA) cleavage conditions and employ reverse-phase HPLC for purification.
    Documentation of reaction parameters (e.g., temperature, solvent ratios) is critical for reproducibility .

Advanced: How should researchers design in vivo studies to evaluate this compound’s behavioral effects while minimizing confounding variables?

Methodological Answer:
Adopt a PICOT framework :

  • Population : Select animal models (e.g., rodents) with well-documented OXTR expression profiles.
  • Intervention : Use controlled administration routes (intranasal vs. intraperitoneal) and dose titration based on pharmacokinetic studies.
  • Comparison : Include native oxytocin and receptor antagonist controls.
  • Outcome : Quantify social/maternal behaviors via standardized assays (e.g., partner preference tests).
  • Time : Define observation windows aligned with oxytocin’s half-life (~10–15 minutes).
    Statistical power analysis and blinding protocols reduce bias .

Advanced: How can contradictory data on this compound’s receptor binding kinetics be resolved?

Methodological Answer:
Contradictions often arise from assay variability. To address this:

  • Standardize conditions : Use uniform cell lines (e.g., HEK293-OXTR) and buffer pH (7.4).
  • Validate ligands : Compare radiolabeled vs. fluorescent probes (e.g., 125^{125}I-OVTA vs. Alexa Fluor conjugates).
  • Data normalization : Express results as % displacement relative to native oxytocin.
    Meta-analyses of independent datasets and sensitivity analyses (e.g., outlier removal) improve reliability .

Basic: What analytical techniques are recommended for quantifying this compound in biological samples?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its specificity and sensitivity. Key parameters:

  • Sample preparation : Deproteinize plasma/brain homogenates via acetonitrile precipitation.
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Quantification : Use stable isotope-labeled oxytocin as an internal standard.
    Validate the method per FDA guidelines for accuracy, precision, and limit of detection (LOD) .

Advanced: What strategies mitigate off-target effects of this compound in neuropharmacological studies?

Methodological Answer:

  • Receptor profiling : Screen against vasopressin receptors (V1a, V2) using competitive binding assays.
  • CRISPR/Cas9 models : Employ OXTR-knockout animals to isolate receptor-specific effects.
  • Computational modeling : Predict cross-reactivity via molecular docking simulations (e.g., AutoDock Vina).
    Dose-response curves and time-course studies further clarify selectivity .

Basic: How should researchers validate the stability of this compound under experimental storage conditions?

Methodological Answer:
Conduct accelerated stability studies:

  • Temperature : Store aliquots at -80°C, -20°C, and 4°C; assess degradation via HPLC at 0, 7, 30 days.
  • Lyophilization : Test peptide integrity post-reconstitution using circular dichroism (CD) spectroscopy.
  • Protease resistance : Incubate with serum proteases and quantify remaining peptide via LC-MS.
    Document degradation products and adjust storage protocols accordingly .

Advanced: What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous populations?

Methodological Answer:

  • Mixed-effects models : Account for inter-individual variability (e.g., sex, age).
  • Non-linear regression : Fit data to sigmoidal curves (Hill equation) to estimate EC50_{50}.
  • Post hoc tests : Apply Tukey’s HSD for multiple comparisons.
    Power analysis during experimental design minimizes Type II errors .

Basic: What ethical considerations are critical when designing human studies involving this compound?

Methodological Answer:

  • Informed consent : Disclose potential psychoactive effects.
  • Exclusion criteria : Screen for psychiatric history (e.g., autism, anxiety disorders).
  • Data anonymization : Use coded identifiers for participant data.
    Adhere to IRB protocols and the Declaration of Helsinki .

Advanced: How can researchers integrate omics data to explore this compound’s downstream signaling pathways?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on OXTR-expressing tissues post-treatment; use DESeq2 for differential expression analysis.
  • Proteomics : Apply tandem mass tag (TMT) labeling and LC-MS/MS to quantify phosphorylation changes in ERK/AKT pathways.
  • Pathway enrichment : Utilize DAVID or Gene Ontology for functional annotation.
    Multi-omics integration tools (e.g., mixOmics) identify cross-talk between signaling modules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.